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Compound of Interest

Compound Name: 2-Chlorophenanthrene

CAS No.: 24423-11-8

Cat. No.: B1345102

Get Quote

This document provides a comprehensive overview of the expected spectroscopic data for 2-
chlorophenanthrene, tailored for researchers, scientists, and professionals in drug

development. The analysis covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS), offering predicted data based on established

principles and analysis of the parent compound, phenanthrene, and related substituted

aromatic molecules.

Molecular Structure
2-Chlorophenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula

C₁₄H₉Cl. Its structure consists of a phenanthrene backbone with a chlorine atom substituted at

the C2 position.

Molecular Formula: C₁₄H₉Cl Molecular Weight: 212.67 g/mol [1] Exact Mass: 212.039278 Da[1]

CAS Number: 24423-11-8[1]
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Although experimental spectra for 2-chlorophenanthrene are not publicly available,

the following ¹H and ¹³C NMR data are predicted based on the known spectra of phenanthrene

and established substituent chemical shift (SCS) effects of chlorine on an aromatic ring.

The ¹H NMR spectrum is expected to show nine distinct signals in the aromatic region (typically

δ 7.0-9.0 ppm). The chlorine atom at the C2 position will induce downfield shifts for adjacent

protons (H1, H3) and will influence the coupling patterns. The chemical shifts are predicted

relative to phenanthrene in CDCl₃.

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H1 7.7 - 7.9 Doublet J ≈ 8.5

H3 7.6 - 7.8 Doublet J ≈ 2.0

H4 8.5 - 8.7 Doublet J ≈ 8.5

H5 8.6 - 8.8 Doublet J ≈ 8.0

H6 7.6 - 7.8 Triplet J ≈ 7.5

H7 7.6 - 7.8 Triplet J ≈ 7.5

H8 7.8 - 8.0 Doublet J ≈ 8.0

H9 7.8 - 8.0 Singlet -

H10 7.9 - 8.1 Singlet -

The ¹³C NMR spectrum is expected to display 14 distinct signals for the 14 carbon atoms. The

carbon atom directly bonded to the chlorine (C2) will be significantly deshielded. The signals for

other carbons are predicted based on the phenanthrene spectrum.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C1 125 - 127

C2 131 - 133

C3 126 - 128

C4 128 - 130

C4a 130 - 132

C4b 129 - 131

C5 122 - 124

C6 126 - 128

C7 126 - 128

C8 123 - 125

C8a 131 - 133

C9 127 - 129

C10 127 - 129

C10a 132 - 134

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The

predicted IR data for 2-chlorophenanthrene is based on the characteristic absorption

frequencies for aromatic compounds and chloroarenes.
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Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 Aromatic C-H Stretch Medium

1600 - 1585 Aromatic C=C Ring Stretch Medium

1500 - 1400 Aromatic C=C Ring Stretch Strong

900 - 675
Aromatic C-H Out-of-Plane

Bending
Strong

~1100 C-Cl Stretch Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 2-chlorophenanthrene, the electron ionization (EI) mass spectrum is expected

to show a prominent molecular ion peak. Due to the natural isotopic abundance of chlorine

(³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak with approximately one-third the intensity of the

molecular ion peak will be observed.

m/z Ion/Fragment
Relative
Abundance

Notes

214 [C₁₄H₉³⁷Cl]⁺˙ (M+2) ~33%

Isotopic peak for the

molecular ion

containing ³⁷Cl.

212 [C₁₄H₉³⁵Cl]⁺˙ (M⁺˙) 100%
Molecular Ion (Base

Peak)

177 [C₁₄H₉]⁺ Moderate Loss of Cl radical.

176 [C₁₄H₈]⁺˙ Moderate Loss of HCl.

152 [C₁₂H₈]⁺˙ Low

Loss of C₂H₂

(acetylene) from the

[C₁₄H₈]⁺˙ fragment.

88 [C₁₄H₈]²⁺ Low
Doubly charged ion

from loss of HCl.
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Experimental Protocols & Methodologies
The following sections describe standard methodologies for acquiring the spectroscopic data

discussed above.

Sample Preparation: A sample of 5-10 mg of 2-chlorophenanthrene is dissolved in

approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR

tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a

field strength of 400 MHz or higher.

¹H NMR: A standard pulse-acquire sequence is used. Key parameters include a spectral

width of ~15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3

seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse-acquire sequence is used to obtain singlet peaks for

all carbons. A wider spectral width (~250 ppm) is required. Due to the lower natural

abundance and gyromagnetic ratio of ¹³C, a longer acquisition time and a greater number

of scans (e.g., 1024 or more) are necessary.

Sample Preparation (KBr Pellet): Approximately 1-2 mg of solid 2-chlorophenanthrene is

finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic

press.

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform

Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is

first recorded. The sample spectrum is then recorded over a range of 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans are co-added and averaged to produce the final spectrum, which is

plotted as percent transmittance versus wavenumber (cm⁻¹).

Sample Introduction: A dilute solution of 2-chlorophenanthrene in a volatile organic solvent

(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a

direct insertion probe or through a gas chromatography (GC) inlet for purified samples.
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Ionization: Electron Ionization (EI) is used. The sample is vaporized and then bombarded

with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an

electron and form a positively charged radical cation (molecular ion).

Mass Analysis: The resulting ions and fragments are accelerated into a mass analyzer (e.g.,

a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).

Detection: The separated ions are detected, and their relative abundances are plotted

against their m/z values to generate the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized organic compound like 2-chlorophenanthrene.
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General Workflow for Spectroscopic Characterization
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2-
Chlorophenanthrene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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